molecular formula C22H25NO6 B12098212 D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-

D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-

Cat. No.: B12098212
M. Wt: 399.4 g/mol
InChI Key: BULDDHWREGWYKA-UHFFFAOYSA-N
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Description

D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-: is a synthetic derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. This compound is often used in research due to its unique structural properties, which make it a valuable tool in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- typically involves multiple steps:

    Protection of the Amino Group: The amino group of D-serine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-serine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The hydroxyl group of the serine is then esterified with ethyl iodide in the presence of a base like potassium carbonate to form the ethoxy-O-ethyl derivative.

    Final Product Formation: The protected and esterified serine is then subjected to further purification and characterization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.

    Purification: Industrial purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is used to study the role of D-serine in neurotransmission. It serves as a tool to investigate the mechanisms of synaptic plasticity and neurodegenerative diseases.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating NMDA receptors, which are implicated in various neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- involves its interaction with NMDA receptors in the brain. It acts as a co-agonist, binding to the glycine site of the receptor and modulating its activity. This interaction influences synaptic plasticity and neurotransmission, which are critical for learning and memory.

Comparison with Similar Compounds

Similar Compounds

    D-Serine: The parent compound, which is a natural amino acid involved in neurotransmission.

    N-Methyl-D-Aspartate (NMDA): Another compound that interacts with NMDA receptors but has a different mechanism of action.

    Glycine: A co-agonist of NMDA receptors, similar to D-serine.

Uniqueness

D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is unique due to its structural modifications, which enhance its stability and specificity for research applications. The presence of the fluorenylmethyloxycarbonyl group provides additional functionalization options, making it a valuable tool in synthetic chemistry and biological research.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

BULDDHWREGWYKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC

Origin of Product

United States

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